molecular formula C16H10BrN3O2 B1676677 6-Bromoindirubin-3'-oxime CAS No. 667463-62-9

6-Bromoindirubin-3'-oxime

Cat. No.: B1676677
CAS No.: 667463-62-9
M. Wt: 356.17 g/mol
InChI Key: SAQUSDSPQYQNBG-UHFFFAOYSA-N
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Description

The compound “BIO” refers to a class of bioactive compounds that are naturally occurring essential and non-essential compounds capable of positively influencing human health. These compounds are often found in small quantities in various natural sources such as plants, animals, and microorganisms. They exhibit a wide range of biological activities and have been extensively studied for their potential health benefits and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bioactive compounds can be achieved through various synthetic routes, including classical and non-conventional methods. Classical methods involve techniques such as soxhlet extraction, maceration, infusion, percolation, digestion, decoction, steam, and hydrodistillation . These methods often require higher consumption of organic solvents, higher costs, and longer processing times.

These include ultrasound-assisted extraction, enzyme-assisted extraction, microwave-assisted extraction, pulsed electric field-assisted extraction, pressurized liquid extraction, and supercritical fluid extraction . These methods are more environmentally friendly, reduce energy and solvent consumption, and offer higher extraction efficiency.

Industrial Production Methods: Industrial production of bioactive compounds often involves large-scale extraction from natural sources. Techniques such as deep eutectic solvent extraction have gained popularity due to their eco-friendly nature and high extraction efficiency . These solvents are formed between two or more non-toxic components via hydrogen bonds, providing an alternative to conventional organic solvents.

Chemical Reactions Analysis

Types of Reactions: Bioactive compounds undergo various chemical reactions, including oxidation, reduction, substitution, and catalytic reactions. These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, catalysts, and solvents. For example, the Suzuki cross-coupling reaction, oxidative C–C coupling, Friedel–Crafts reaction, and Heck reaction are commonly employed in the synthesis of bioactive compounds . The choice of reagents and conditions depends on the desired chemical transformation and the specific bioactive compound being synthesized.

Major Products: The major products formed from these reactions vary depending on the specific bioactive compound and the reaction conditions. For instance, the Suzuki reaction typically produces biaryl compounds, while the Friedel–Crafts reaction yields alkylated or acylated aromatic compounds .

Scientific Research Applications

Anti-Aging Effects

6BIO has emerged as a promising agent in combating age-related cellular decline. Research indicates that it significantly retards cardiac aging by inducing autophagy and reducing oxidative stress. In a study involving myocardial cells, 6BIO treatment led to:

  • Increased levels of p53
  • Decreased p16 and β-galactosidase levels
  • Attenuation of cardiac fibrosis

These findings suggest that 6BIO can effectively rejuvenate cardiomyocytes and enhance their resilience against age-related damage . Furthermore, its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β) and mammalian target of rapamycin (mTOR) signaling pathways is crucial in this anti-aging mechanism .

Table 1: Summary of Anti-Aging Effects of 6BIO

ParameterEffect of 6BIO
p53 LevelsIncreased
p16 LevelsDecreased
β-Galactosidase LevelsDecreased
Cardiac FibrosisAttenuated
AutophagyInduced
Oxidative StressReduced

Cancer Therapeutics

6BIO has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway, which is often aberrantly activated in various cancers, including melanoma. In vitro studies have demonstrated that 6BIO can induce apoptosis in human melanoma cells by inhibiting JAK family kinase activity. This action not only suppresses tumor growth but also shows low toxicity in animal models .

Case Study: Melanoma Treatment
In a xenograft mouse model of melanoma, administration of 6BIO resulted in significant tumor reduction compared to control groups. The compound's ability to selectively target cancer cells while sparing normal tissues makes it a candidate for further development as an anti-cancer drug .

Neuroprotection

The neuroprotective properties of 6BIO have been explored in the context of neurodegenerative diseases. By inhibiting GSK-3β, 6BIO promotes the survival of dopaminergic neurons and reduces oxidative stress-induced neuronal damage. Studies suggest that it may play a role in mitigating conditions such as Alzheimer's disease and Parkinson's disease by enhancing cellular resilience against neurotoxic insults .

Liver Health

Recent findings indicate that 6BIO can significantly improve liver health by enhancing autophagy and lipid metabolism while reducing oxidative stress. In rodent models, treatment with 6BIO led to lower levels of inflammatory markers and improved liver function parameters, suggesting its potential as a therapeutic agent for age-related liver diseases .

Stem Cell Differentiation

Research has shown that 6BIO influences the differentiation of human dental pulp stem cells (hDPSCs). It activates Wnt signaling pathways, promoting osteogenic differentiation—an essential process for dental tissue regeneration. The compound increased alkaline phosphatase activity and mineralization in hDPSCs, indicating its potential utility in regenerative medicine .

Table 2: Effects of 6BIO on Stem Cell Differentiation

ParameterEffect Observed
Wnt Signaling ActivationConfirmed
Alkaline Phosphatase ActivityIncreased
MineralizationEnhanced

Comparison with Similar Compounds

Bioactive compounds can be compared with other similar compounds based on their chemical structure, biological activity, and mechanism of action. For instance, compounds with similar structures may share similar mechanisms of action and biological effects . each bioactive compound has unique properties that distinguish it from others.

Similar Compounds: Some examples of similar compounds include:

  • Terpenes and terpenoids
  • Phenolic compounds
  • Alkaloids
  • Flavonoids
  • Sterols

These compounds share common structural features and biological activities but differ in their specific chemical properties and mechanisms of action.

Biological Activity

6-Bromoindirubin-3'-oxime (6BIO) is a hemi-synthetic derivative of indirubins, which are compounds found in various plants and mollusks. This compound has garnered attention for its diverse biological activities, particularly its role as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is implicated in numerous age-related diseases, including cancer, neurodegeneration, and diabetes. This article reviews the biological activity of 6BIO, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of GSK-3β
6BIO acts primarily by inhibiting GSK-3β, which plays a crucial role in various signaling pathways related to cell proliferation, apoptosis, and metabolism. The inhibition of this kinase leads to several downstream effects, including:

  • Reduction of oxidative stress : 6BIO treatment has been shown to decrease oxidative load and protect against oxidative stress-mediated DNA damage in human diploid skin fibroblasts .
  • Activation of antioxidant responses : The compound promotes the activation of antioxidant modules and enhances proteostasis, contributing to cellular health and longevity .
  • Induction of autophagy : Studies indicate that 6BIO enhances autophagy processes, which are essential for cellular maintenance and the removal of damaged organelles .

Anti-Cancer Activity

Inhibition of JAK/STAT3 Signaling
One of the notable findings regarding 6BIO is its ability to inhibit JAK/STAT3 signaling pathways in cancer cells. In melanoma models, 6BIO induced apoptosis by reducing the phosphorylation levels of JAKs and STAT3, leading to downregulation of anti-apoptotic proteins such as Mcl-1. This effect was observed in both in vitro and in vivo studies, demonstrating its potential as an anti-cancer agent with low toxicity .

Tumor Growth Suppression
In xenograft models using human melanoma cells, 6BIO significantly suppressed tumor growth. This suggests that it may serve as a promising therapeutic option for treating aggressive cancers like melanoma .

Neuroprotective Effects

Research has shown that 6BIO exhibits neuroprotective properties by mitigating neurodegenerative processes. Its ability to reduce oxidative stress and promote cellular survival pathways positions it as a candidate for further exploration in neurological disorders .

Cardioprotective Effects

Recent studies have indicated that 6BIO may also exert protective effects on cardiac tissues by:

  • Reducing cardiac fibrosis.
  • Modulating p53 levels and decreasing senescence markers such as p16 and β-galactosidase.
  • Inducing autophagy while alleviating oxidative stress in cardiomyocytes .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
GSK-3β InhibitionReduced oxidative load; enhanced antioxidant response; improved proteostasis
Anti-Cancer ActivityInduced apoptosis in melanoma cells; inhibited JAK/STAT3 signaling; suppressed tumor growth
Neuroprotective EffectsMitigated neurodegeneration; reduced oxidative stress
Cardioprotective EffectsAttenuated aging effects on myocardium; induced autophagy; reduced cardiac fibrosis
Liver AgingImproved lipid metabolism; enhanced autophagy; reduced oxidative stress

Case Studies

  • Melanoma Treatment : A study demonstrated that treatment with 6BIO resulted in significant tumor size reduction in an A2058 human melanoma xenograft model. The mechanism involved suppression of JAK/STAT3 signaling pathways, leading to increased apoptosis rates among cancer cells .
  • Cardiac Aging : In experiments focusing on myocardial aging, 6BIO treatment led to decreased levels of senescence markers and improved cardiac function metrics, indicating its potential as an anti-aging agent for heart tissues .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 6BIO modulates aging in model organisms?

  • Answer: 6BIO extends lifespan in Drosophila melanogaster by inhibiting glycogen synthase kinase-3 (GSK-3), which reprograms cellular bioenergetic pathways (e.g., enhances mitochondrial respiration) and activates proteostatic modules like autophagy and antioxidant defenses . Oral administration at 10–50 µM in fly diets is a standard protocol for lifespan assays .

Q. How is 6BIO utilized in maintaining pluripotency in stem cell cultures?

  • Answer: As a GSK-3β inhibitor, 6BIO sustains embryonic stem cell (ESC) self-renewal by stabilizing β-catenin and activating Wnt signaling. For murine ESCs, protocols often use 2–5 µM 6BIO in serum-free media with leukemia inhibitory factor (LIF) to suppress differentiation .

Q. What synthetic routes are commonly employed to produce 6BIO derivatives with enhanced selectivity?

  • Answer: Etherification of 6BIO’s oxime group with alkyl bromides (e.g., 2-bromoethyl derivatives) in DMF under inert atmospheres yields soluble analogs. Triethylamine is used as a base, followed by precipitation in water and purification via filtration .

Q. What in vitro models demonstrate 6BIO’s neuroprotective effects?

  • Answer: In temporal lobe epilepsy (TLE) models, 6BIO (1–5 µM) reduces astrogliosis and synaptic loss by modulating Wnt/β-catenin signaling. This is validated via immunohistochemistry (e.g., GFAP for astrocytes) and synaptic density assays (e.g., synaptophysin staining) .

Advanced Research Questions

Q. How can researchers optimize 6BIO derivatives for selective GSK-3 inhibition over off-target kinases like CDKs?

  • Answer: Structural modifications at the 3′-oxime position (e.g., piperazine or diethylaminoethyl groups) improve selectivity. Molecular docking studies (AMBER* force field, GB/SA solvent model) and competitive kinase assays (IC₅₀ comparisons for CDK1/cyclin B vs. GSK-3β) are critical for validation .

Q. How should contradictory data on 6BIO’s effects in cancer models be reconciled?

  • Answer: While 6BIO inhibits proliferation in melanoma (IC₅₀ ~2 µM via JAK/STAT3 suppression) , it may paradoxically enhance β-catenin in AML cells. Context-dependent factors (e.g., cell type, Wnt pathway crosstalk) necessitate dose-response profiling and transcriptomic analysis (RNA-seq) to identify compensatory pathways .

Q. What experimental designs address 6BIO’s dual roles in proteostasis and bioenergetics?

  • Answer: Combine metabolomics (e.g., Seahorse assays for mitochondrial respiration) with proteostatic markers (e.g., LC3-II for autophagy). In aging studies, compare 6BIO-treated vs. GSK-3 knockdown models to isolate pathway-specific effects .

Q. What pharmacokinetic challenges arise in murine studies of 6BIO?

  • Answer: 6BIO exhibits rapid clearance in mice. LC-MS/MS pharmacokinetic studies show low oral bioavailability (<20%), necessitating intraperitoneal delivery (5–10 mg/kg) or prodrug formulations (e.g., 6BIO-pip) to enhance stability .

Q. How can 6BIO be integrated into biomaterial scaffolds for osteogenic differentiation?

  • Answer: Co-encapsulation of 6BIO (1–10 µM) with pyrophosphatase in 3D-printed hydrogels enhances mineralization in C2C12 myoblasts. Efficacy is assessed via alkaline phosphatase (ALP) activity and calcium deposition assays .

Q. Why does 6BIO induce divergent outcomes in Wnt signaling (e.g., self-renewal vs. differentiation)?

  • Answer: Dose-dependent effects and crosstalk with other pathways (e.g., Notch or BMP) dictate outcomes. Low doses (≤2 µM) promote ESC self-renewal, while higher doses (>5 µM) or co-treatment with neural inducers (e.g., retinoic acid) drive differentiation. Single-cell RNA-seq can resolve heterogeneity .

Q. Methodological Notes

  • Dose Ranges:
    • In vitro: 1–10 µM
    • In vivo: 5–50 µM (oral) in Drosophila; 5–10 mg/kg (IP) in mice
  • Key Assays:
    • Kinase inhibition: Competitive ATP-binding assays with recombinant GSK-3β/CDK5 .
    • Proteostasis: Western blotting for HSP70, LC3-II, and ubiquitinated proteins .
    • Bioenergetics: Oxygen consumption rate (OCR) via Seahorse XF Analyzer .

Q. Contradictions and Gaps

  • Anti-Cancer vs. Pro-Survival Effects: Context-specific Wnt/β-catenin activation may limit 6BIO’s therapeutic utility. Combinatorial screens with MEK or PI3K inhibitors are recommended .
  • Species-Specific Responses: Lifespan extension in flies has not been replicated in murine models, highlighting evolutionary divergence in aging pathways .

Properties

IUPAC Name

6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQUSDSPQYQNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648023
Record name 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667463-62-9
Record name 6-Bromoindirubin-3'-oxime
Source ChemIDplus
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Record name 6-bromoindirubin-3'-oxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03444
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Record name 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'Z,3'E)-6-Bromoindirubin-3'-oxime
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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